molecular formula C24H14F4N4O3 B2373133 3-(2-fluorobenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1359017-83-6

3-(2-fluorobenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2373133
CAS No.: 1359017-83-6
M. Wt: 482.395
InChI Key: RIGLZBDRVLGOLB-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative, which is a class of compounds that have been studied for their potential pharmaceutical properties . The molecule contains a 2,4-dione group, a fluorobenzyl group, and a trifluoromethylphenyl group attached to an oxadiazole ring.


Molecular Structure Analysis

The molecular formula of this compound is C24H14F4N4O3, and it has a molecular weight of 482.395. The structure features a quinazoline core, which is a bicyclic system containing two nitrogen atoms, and an oxadiazole ring, which is a heterocyclic compound containing three nitrogen atoms and one oxygen atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present .

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis Methods : A study describes the synthesis of a series of 3-amino-1H-quinazoline-2,4-diones, involving a process starting with fluorobenzoic acid and incorporating a 3-amino moiety using (2,4-dinitro-phenyl)-hydroxylamine as the aminating agent (Tran et al., 2005).
  • Chemical Structure Analysis : The chemical structure of quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety has been determined through NMR, ESI-MS, IR, and elemental analyses. One such compound, 3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one, was analyzed (Yan et al., 2016).

Applications in Biological Activities

  • Antimicrobial Properties : Novel quinazolinone derivatives have been synthesized and evaluated for antimicrobial activities. Compounds such as 3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one showed significant inhibitory effects against certain bacterial strains, suggesting potential applications in antimicrobial therapy (Yan et al., 2016).
  • Herbicidal Activities : Some quinazoline-2,4(1H,3H)-dione compounds, such as 3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, have shown effective herbicidal activities against certain plant species. This indicates potential use in agriculture as herbicides (Huazheng, 2013).

Advanced Chemical Processes

  • Carbon Dioxide Fixation : A study demonstrates the use of a simple monomeric tungstate as a catalyst for fixing CO2 with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones, highlighting a potential role in carbon capture and utilization processes (Kimura et al., 2012).
  • Solvent-Free Synthesis : Another study developed a solvent-free system for synthesizing quinazoline-2,4(1H,3H)-diones using only CO2 and a catalytic amount of base, representing a more sustainable approach to chemical synthesis (Mizuno et al., 2007).

Future Directions

Future research could involve studying the biological activity of this compound, as well as optimizing its structure for improved potency and selectivity towards its target . Further studies could also explore its synthesis and chemical properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-fluorobenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "2-Fluorobenzylamine", "2-Chloro-3-nitrobenzoic acid", "3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine", "Sodium hydride", "Triethylamine", "N,N-Dimethylformamide", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-Fluorobenzyl 2-Chloro-3-nitrobenzoate", "React 2-Fluorobenzylamine with 2-Chloro-3-nitrobenzoic acid in the presence of triethylamine and N,N-Dimethylformamide to form 2-Fluorobenzyl 2-Chloro-3-nitrobenzoate.", "Step 2: Reduction of 2-Fluorobenzyl 2-Chloro-3-nitrobenzoate", "Reduce 2-Fluorobenzyl 2-Chloro-3-nitrobenzoate with sodium hydride in the presence of acetic acid to form 2-Fluorobenzyl 2-Amino-3-chlorobenzoate.", "Step 3: Synthesis of 3-(2-Fluorobenzyl)quinazoline-2,4(1H,3H)-dione", "React 2-Fluorobenzyl 2-Amino-3-chlorobenzoate with sodium hydroxide in the presence of water to form 3-(2-Fluorobenzyl)quinazoline-2,4(1H,3H)-dione.", "Step 4: Synthesis of 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine", "React 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-carboxylic acid with thionyl chloride in the presence of N,N-Dimethylformamide to form 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-chloride.", "React 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-chloride with ammonia in the presence of ethanol to form 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine.", "Step 5: Coupling of 3-(2-Fluorobenzyl)quinazoline-2,4(1H,3H)-dione and 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine", "React 3-(2-Fluorobenzyl)quinazoline-2,4(1H,3H)-dione with 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine in the presence of triethylamine and N,N-Dimethylformamide to form the final product, 3-(2-fluorobenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione." ] }

CAS No.

1359017-83-6

Molecular Formula

C24H14F4N4O3

Molecular Weight

482.395

IUPAC Name

3-[(2-fluorophenyl)methyl]-7-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H14F4N4O3/c25-18-7-2-1-4-15(18)12-32-22(33)17-9-8-14(11-19(17)29-23(32)34)21-30-20(31-35-21)13-5-3-6-16(10-13)24(26,27)28/h1-11H,12H2,(H,29,34)

InChI Key

RIGLZBDRVLGOLB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)NC2=O)F

solubility

not available

Origin of Product

United States

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